5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one is a complex organic compound with a molecular formula of and a molecular weight of 489.5 g/mol. This compound is characterized by its intricate structure, which includes multiple fused rings and functional groups that contribute to its unique chemical properties. The compound is primarily sourced from various chemical databases, including PubChem and BenchChem, which provide detailed descriptions and data about its synthesis and applications in scientific research.
This compound falls under the category of spirocyclic compounds, which are defined by the presence of two or more rings that share a single atom. The specific structural features of this compound suggest potential applications in medicinal chemistry and materials science due to its unique molecular architecture.
The synthesis of 5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one typically involves multi-step organic reactions that may include cyclization processes and functional group transformations. Although specific synthetic routes are not detailed in the available literature, compounds of similar complexity often utilize techniques such as:
Technical details regarding reaction conditions (such as temperature, pressure, and catalysts) are essential for optimizing yield and purity but are not explicitly provided in the sources.
The molecular structure of 5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one can be represented using various chemical notation systems:
InChI=1S/C25H31NO9/c27-22(16-7-9-17(10-8-16)26(28)29)31-20-19(18-15-30-24(33-18)11-3-1-4-12-24)32-23-21(20)34-25(35-23)13-5-2-6-14-25/h7-10,18-21,23H,1-6,11-15H2
This notation provides a systematic way to describe the compound's structure.
While specific reactions involving 5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one are not extensively documented in the search results, compounds with similar structural motifs often participate in various chemical transformations such as:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
Understanding the mechanism of action for this compound requires insights into its interactions at the molecular level. While specific mechanisms are not detailed in the available literature, compounds with similar structures may exhibit biological activity through:
Data on precise biological pathways or targets would require further empirical studies.
The physical properties of 5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one include:
Chemical characteristics such as solubility and stability under various conditions are critical for practical applications but are not extensively documented in the available sources. The stability may depend on environmental factors like pH and temperature.
This compound shows potential for various scientific applications:
Further research into its specific applications would enhance understanding and utilization in these fields.
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7